5-Bromo-2-(trifluoromethyl)aniline
Overview
Description
5-Bromo-2-(trifluoromethyl)aniline is an aromatic compound with the molecular formula C7H5BrF3N. It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to an aniline ring. This compound is used in various chemical syntheses and has applications in medicinal chemistry, particularly in the development of inhibitors for certain viral enzymes .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-(trifluoromethyl)aniline is the hepatitis C virus (HCV) NS3 protease . This enzyme plays a crucial role in the life cycle of the hepatitis C virus, making it a key target for antiviral drugs .
Mode of Action
This compound interacts with the HCV NS3 protease, inhibiting its function
Biochemical Pathways
The inhibition of the HCV NS3 protease disrupts the viral life cycle, preventing the virus from replicating within host cells . This affects the broader biochemical pathway of viral replication and can lead to a reduction in viral load and disease progression.
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and effectiveness as a drug .
Result of Action
The primary result of the action of this compound is the inhibition of HCV replication, which can lead to a decrease in viral load and potentially slow the progression of hepatitis C .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, and the presence of certain biological molecules . .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in the synthesis and evaluation of inhibitors for hepatitis C virus (HCV) NS3 protease . This compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been used to study the inhibition of HCV NS3 protease, which is crucial for the replication of the hepatitis C virus . The interactions between this compound and these biomolecules are primarily based on its ability to bind to the active sites of enzymes, thereby inhibiting their function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause changes in the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of enzymes . This binding interaction prevents the enzymes from catalyzing their respective biochemical reactions, leading to a decrease in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At high doses, this compound can cause toxic effects, including damage to tissues and organs . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . For instance, it can influence the activity of enzymes involved in the metabolism of amino acids and other small molecules, leading to changes in metabolic flux and metabolite levels . Understanding these metabolic interactions is crucial for elucidating the broader biochemical effects of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The transport and distribution of this compound are essential for its biochemical activity and influence its overall efficacy in biological systems.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the activity and function of the compound, as it interacts with different biomolecules within various subcellular environments . Understanding the subcellular localization of this compound is important for elucidating its precise biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(trifluoromethyl)aniline typically involves the bromination of 2-(trifluoromethyl)aniline. One common method includes the following steps:
Nitration: The starting material, 2-(trifluoromethyl)aniline, undergoes nitration to form 2-nitro-5-(trifluoromethyl)aniline.
Reduction: The nitro group is then reduced to an amine group, yielding 2-amino-5-(trifluoromethyl)aniline.
Bromination: Finally, the compound is brominated to produce this compound.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
- Substitution reactions yield various substituted anilines.
- Coupling reactions produce biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
5-Bromo-2-(trifluoromethyl)aniline is used extensively in scientific research, particularly in the development of antiviral agents. It has been utilized in the synthesis and biochemical evaluation of inhibitors for the hepatitis C virus NS3 protease . Additionally, it serves as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Comparison with Similar Compounds
- 2-Chloro-4-(trifluoromethyl)aniline
- 4-Bromobenzotrifluoride
- 2-Bromo-4-(trifluoromethoxy)aniline
Comparison: 5-Bromo-2-(trifluoromethyl)aniline is unique due to the specific positioning of the bromine and trifluoromethyl groups on the aniline ring. This positioning influences its reactivity and makes it particularly useful in certain chemical reactions, such as Suzuki-Miyaura coupling. Compared to its analogs, it offers distinct advantages in terms of reactivity and the types of products formed .
Properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFKWTOKOOPCTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648640 | |
Record name | 5-Bromo-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
703-91-3 | |
Record name | 5-Bromo-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-bromobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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